N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide
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Overview
Description
N-[(2-Chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide, also known as 5-chloro-N-methyl-N-[2-(methoxy)phenyl]methanesulfonamide, is a sulfonamide compound used in the synthesis of various drugs, including antifungals, antibiotics, and antivirals. It is a white, crystalline solid with a melting point of 115-117°C and a molecular weight of 267.71 g/mol. It is soluble in water, ethanol, and methanol, and is insoluble in chloroform and ether.
Scientific Research Applications
N-[(2-Chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide has been used in various scientific research applications, including the synthesis of antifungal drugs, antibiotics, and antivirals. It has also been used in the synthesis of other drugs, such as the anticonvulsant drug pregabalin, and in the synthesis of the anticoagulant drug warfarin.
Mechanism of Action
N-[(2-Chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide acts by inhibiting the enzyme dihydropteroate synthetase, which is responsible for the synthesis of folate, an essential nutrient for bacteria. By blocking the enzyme, the compound is able to inhibit bacterial growth and thus, treat bacterial infections.
Biochemical and Physiological Effects
N-[(2-Chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of fungi, including Candida albicans and Aspergillus niger.
Advantages and Limitations for Lab Experiments
N-[(2-Chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water, ethanol, and methanol. Additionally, it is stable at room temperature and is not easily degraded. The main limitation of this compound is that it is slightly toxic, so it should be handled with caution.
Future Directions
N-[(2-Chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide has the potential to be used in a variety of future applications. For example, it could be used to synthesize new antifungal and antibacterial drugs, as well as new antiviral agents. Additionally, it could be used to develop new anticoagulants and anticonvulsants. It could also be used in the synthesis of new compounds for use in cancer therapy. Finally, it could be used to develop new compounds for use in drug delivery systems.
Synthesis Methods
The synthesis of N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide is accomplished through a two-step reaction. The first step involves reacting 2-chloro-5-methoxyphenylmethanol with N-methyl-N-sulfamoylchloride in the presence of a base, such as sodium hydroxide. The second step involves reacting the resulting intermediate with sodium hydroxide to form the final product.
properties
IUPAC Name |
1-chloro-4-methoxy-2-[[methyl(sulfamoyl)amino]methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3S/c1-12(16(11,13)14)6-7-5-8(15-2)3-4-9(7)10/h3-5H,6H2,1-2H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNOFKGZBLEYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)OC)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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